
2-Bromo-1-(4-phenoxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(4-phenoxyphenyl)ethanone is an organic compound with the molecular formula C14H11BrO2. It appears as a white to off-white crystalline powder and is insoluble in water but soluble in organic solvents such as acetone, ethanol, and chloroform. This compound is significant in the field of pharmaceuticals and organic synthesis due to its unique properties and versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(4-phenoxyphenyl)ethanone can be synthesized by the bromination of 4-phenoxyacetophenone using bromine and acetic acid. The reaction is carried out at room temperature and can be completed in one to two hours. Another method involves the reaction of diphenyl ether with bromoacetyl bromide .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial production. The use of bromine and acetic acid in a controlled environment ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-phenoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Bromination: Bromine and acetic acid are used for the initial synthesis.
Substitution: Various nucleophiles can be used to replace the bromine atom.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield different derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-phenoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including drugs and polymers.
Biology and Medicine: The compound has been explored for its potential use in developing new anti-inflammatory drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-phenoxyphenyl)ethanone involves its role as an electrophile in various chemical reactions. The bromine atom can be substituted by nucleophiles, leading to the formation of different products. The compound’s reactivity is primarily due to the presence of the bromine atom, which makes it a good leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 4’-Phenoxy-2-bromoacetophenone
- 4-Phenoxyphenacyl bromide
- 2-Bromo-4’-phenoxyacetophenone
Comparison: 2-Bromo-1-(4-phenoxyphenyl)ethanone is unique due to its specific structure, which includes a bromine atom and a phenoxy group. This combination makes it particularly useful in organic synthesis and pharmaceutical research .
Eigenschaften
IUPAC Name |
2-bromo-1-(4-phenoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXTYMXDSNWNJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564178 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-33-1 | |
| Record name | 2-Bromo-1-(4-phenoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)
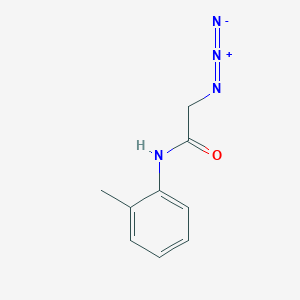
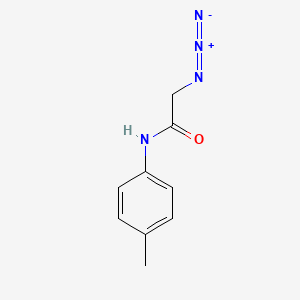
![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)
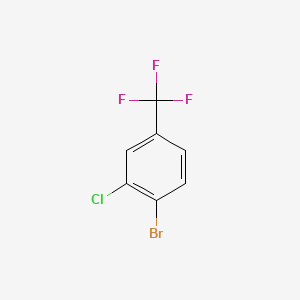
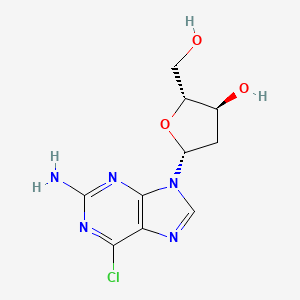
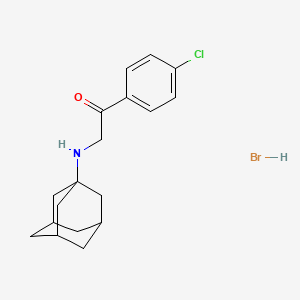
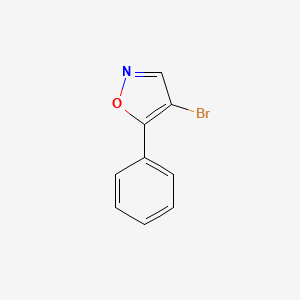
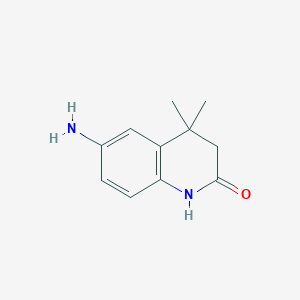
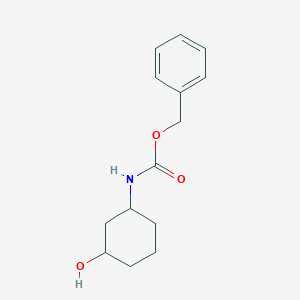
![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)
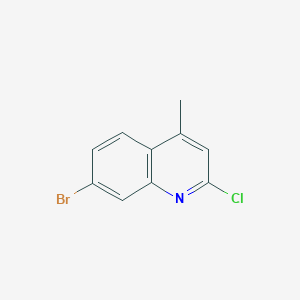
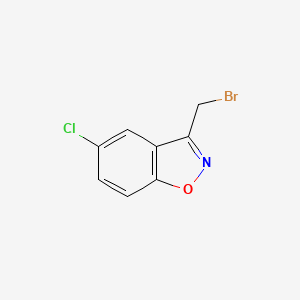
![3-(Bromomethyl)-5-fluorobenzo[d]isoxazole](/img/structure/B1284001.png)
